molecular formula C13H16ClF2N3 B15112042 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15112042
M. Wt: 287.73 g/mol
InChI Key: PNTLHXCTHWCSSS-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and 3-fluorobenzyl chloride.

    Formation of Intermediate: The first step involves the reaction of 2-fluoroethylamine with 3-fluorobenzyl chloride to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 4-methylpyrazole to form the desired pyrazole derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a building block in the synthesis of more complex molecules for various chemical research purposes.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.

    5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Another pyrazole derivative with different functional groups, which may result in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-10-9-18(6-5-14)17-13(10)16-8-11-3-2-4-12(15)7-11;/h2-4,7,9H,5-6,8H2,1H3,(H,16,17);1H

InChI Key

PNTLHXCTHWCSSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)F)CCF.Cl

Origin of Product

United States

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